molecular formula C16H17N3O2S2 B2478480 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034437-81-3

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2478480
CAS No.: 2034437-81-3
M. Wt: 347.45
InChI Key: MTLWLEZJMYYZDG-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Sulfonamide formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, sulfonamide compounds can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide derivatives: Such as sulfamethoxazole, which is used as an antibiotic.

    Pyrazole derivatives: Such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.

    Thiophene derivatives: Such as pioglitazone, used in the treatment of diabetes.

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is unique due to the combination of its three distinct functional groups, which may confer unique biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

3-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-13-5-2-6-14(11-13)23(20,21)18-12-15(16-7-3-10-22-16)19-9-4-8-17-19/h2-11,15,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLWLEZJMYYZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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